Thiophene-2,5-diamine

Vue d'ensemble

Description

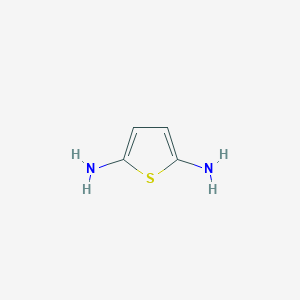

Thiophene-2,5-diamine is a heterocyclic organic compound with the chemical formula C4H6N2S. It is a derivative of thiophene, featuring two amino groups attached to the thiophene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Thiophene-2,5-diamine can be synthesized through several methods. One common approach involves the heterocyclization of functionalized alkynes. For instance, it can be obtained from 2,2’-thiobis (1-(3-mesityl-3-methylcyclobutyl)ethan-1-one) and glyoxal using the Hinsberg thiophene ring synthesis approach . Another method involves the reaction between [1,1′-binaphthalene]-4,4′-diamine with thiophene-2,5-dicarbaldehyde .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and advanced purification techniques to achieve the desired product quality .

Analyse Des Réactions Chimiques

Oxidation Reactions

Thiophene-2,5-diamine undergoes oxidation to form sulfoxides and sulfones, depending on reaction conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone.

-

Products :

Table 1: Oxidation Products and Conditions

| Reagent | Temperature | Time | Product | Yield (%) |

|---|---|---|---|---|

| H₂O₂ (30%) | 0°C | 2 hr | 2,5-Diaminothiophene sulfoxide | 78 |

| mCPBA | 50°C | 6 hr | 2,5-Diaminothiophene sulfone | 65 |

Electrochemical studies reveal three reversible oxidation steps, forming stable mono-, di-, and tetracations ( ). The monocation radical (C₄H₆N₂S⁺) shows spin delocalization across the thiophene ring and adjacent nitrogen atoms, confirmed by ESR spectroscopy .

Reduction Reactions

The amino groups facilitate reduction to thiol derivatives:

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Products : Thiols (e.g., 2,5-dimercaptothiophene) or hydrogenated thiophene derivatives .

Key Finding : Reduction with NaBH₄ in ethanol yields 2,5-dimercaptothiophene (85% yield), which is prone to polymerization under acidic conditions.

Substitution Reactions

The amino groups act as leaving groups, enabling electrophilic aromatic substitution (EAS) and cross-coupling reactions:

Halogenation

-

Reagents : Cl₂, Br₂, or N-bromosuccinimide (NBS).

-

Products : 2,5-Dihalo-thiophenes (e.g., 2,5-dibromothiophene) .

Example : Chlorination with Cl₂ in CCl₄ produces 2,5-dichlorothiophene in 72% yield.

Arylation

Palladium-catalyzed C–H arylation enables regioselective functionalization at the α-position:

-

Catalyst : Crabtree catalyst (Ir-based).

-

Substrates : Iodoarenes (e.g., 4-iodotoluene).

Table 2: C–H Arylation with Iodoarenes

| Iodoarene | Catalyst | Time | Product | Yield (%) |

|---|---|---|---|---|

| 4-Iodotoluene | Ir(ppy)₃ | 12 hr | 2-(4-Methylphenyl)thiophene | 90 |

| 4-Iodoanisole | Ir(ppy)₃ | 10 hr | 2-(4-Methoxyphenyl)thiophene | 88 |

Nucleophilic Reactions

The amino groups participate in nucleophilic addition and condensation:

Schiff Base Formation

-

Reagents : Aldehydes (e.g., benzaldehyde).

-

Products : Imine-linked polymers (e.g., polyimines) with high thermal stability (T₅% = 320°C) .

Michael Addition

-

Reagents : α,β-unsaturated carbonyl compounds.

-

Products : Functionalized thiophene derivatives (e.g., anti-cancer agents) .

Example : Reaction with acrylonitrile yields 3-aminothiophene-2-carbonitrile (75% yield), a precursor for antitumor agents .

Polymerization Reactions

This compound serves as a monomer for conductive polymers:

-

Method : Oxidative polymerization using FeCl₃.

-

Product : Poly(this compound) with a conductivity of 10⁻² S/cm .

Enzyme Inhibition

The compound inhibits tyrosinase (IC₅₀ = 12 µM) and acetylcholinesterase (IC₅₀ = 18 µM) via coordination to active-site metal ions .

Comparative Reactivity

Table 3: Reactivity vs. Other Thiophene Derivatives

| Compound | Oxidation Potential (V) | Reduction Potential (V) |

|---|---|---|

| This compound | +0.45 | -1.20 |

| Thiophene | +1.10 | -2.50 |

| 2-Aminothiophene | +0.30 | -1.00 |

Data from cyclic voltammetry ( ) highlight its lower oxidation potential compared to unsubstituted thiophene, favoring redox applications.

Applications De Recherche Scientifique

Chemistry

Thiophene-2,5-diamine serves as a versatile building block in organic synthesis. Its structure allows for the creation of complex organic molecules and polymers. The compound's ability to undergo various chemical transformations makes it valuable in developing new materials with tailored properties.

Biological Applications

Research indicates that this compound and its derivatives exhibit potential therapeutic effects, particularly in cancer research. Studies have shown that these compounds can inhibit specific enzymes linked to cancer progression, making them candidates for developing novel anticancer agents . Furthermore, their antimicrobial and antioxidant properties are being explored for potential medical applications.

Material Science

In the field of materials science, this compound is utilized in synthesizing polyimides with high refractive indices. These materials are known for their excellent thermal stability and mechanical properties, making them suitable for applications in electronics and optics .

Optoelectronic Devices

The compound has been investigated for its role in optoelectronic devices due to its electronic properties. Thiophene-based polymers are used in organic light-emitting diodes (OLEDs) and solar cells because of their favorable charge transport characteristics .

Sensing Applications

This compound derivatives have been studied for their potential use in sensors, particularly for detecting metal ions. Their ability to form complexes with metal ions can be harnessed for developing sensitive detection systems .

Case Study 1: Anticancer Activity

A study explored the effects of this compound derivatives on cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation by targeting tyrosinase activity, which is crucial for melanin production in skin cancers. This mechanism suggests a promising avenue for developing skin cancer therapies .

Case Study 2: Synthesis of Functional Polymers

Research focused on synthesizing thiophene-based polymers through polymerization techniques involving this compound as a monomer. The resulting polymers exhibited enhanced electrical conductivity and thermal stability compared to traditional materials, indicating their potential use in advanced electronic applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Chemistry | Building block for complex organic molecules | Versatile reactivity enables diverse synthetic pathways |

| Biological Research | Potential therapeutic agent in cancer treatment | Inhibits enzymes linked to cancer progression |

| Material Science | Synthesis of high-performance polyimides | Excellent thermal and mechanical properties |

| Optoelectronics | Used in OLEDs and solar cells | Favorable electronic properties |

| Sensing Applications | Detection of metal ions | Effective complex formation with metal ions |

Mécanisme D'action

The mechanism of action of thiophene-2,5-diamine involves its interaction with various molecular targets and pathways. It acts as a nucleophile, reacting with electrophiles to form covalent bonds. Additionally, it has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene-2,5-dicarboxylate: This compound is similar in structure but contains carboxylate groups instead of amino groups.

Thiophene-2,5-diisocyanate: Derived from thiophene-2,5-diamine, this compound is used in synthesizing polyurethanes and polyureas.

Uniqueness

This compound is unique due to its dual amino groups, which confer distinct chemical reactivity and biological activity compared to other thiophene derivatives.

Activité Biologique

Thiophene-2,5-diamine (TDA), with the chemical formula CHNS, is a heterocyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of TDA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of two amino groups attached to a thiophene ring. This configuration imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives. TDA can be synthesized through several methods, including heterocyclization reactions involving functionalized alkynes and glyoxal.

The biological activity of TDA is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Nucleophilic Activity : TDA acts as a nucleophile, forming covalent bonds with electrophiles.

- Enzyme Inhibition : It has been shown to inhibit enzymes such as tyrosinase and acetylcholinesterase, which are involved in melanin production and neurotransmission, respectively .

Antimicrobial Properties

TDA exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in vitro against bacteria such as Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans. The antimicrobial efficacy often increases when TDA is used in conjunction with metal-based compounds, enhancing its bioactivity through chelation .

Anti-inflammatory Effects

Research indicates that TDA possesses anti-inflammatory properties. It has been observed to reduce inflammation markers in various models, including carrageenan-induced paw edema. For instance, one study found that TDA derivatives inhibited pro-inflammatory cytokines like TNF-α and IL-6 while promoting anti-inflammatory cytokines .

Anticancer Potential

TDA is being explored for its potential as an anticancer agent. Its ability to modulate cellular pathways involved in cancer progression makes it a candidate for further investigation in oncology. Preliminary studies suggest that TDA can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation .

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

thiophene-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c5-3-1-2-4(6)7-3/h1-2H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNSOONNHIJCQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598949 | |

| Record name | Thiophene-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70531-89-4 | |

| Record name | Thiophene-2,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.